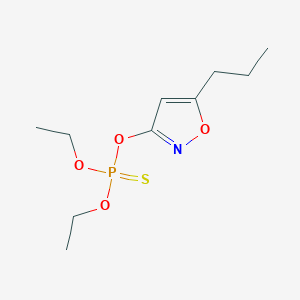
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as TPSB and is a sulfonamide derivative with a pyridine group attached to it. TPSB has been found to have potential uses in the field of medicine, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of TPSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. TPSB has also been found to inhibit the activity of certain proteins that are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
TPSB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. TPSB has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TPSB in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on TPSB. One area of research could focus on determining the optimal dosage and administration of TPSB for cancer treatment. Another area of research could focus on developing TPSB derivatives that are more effective and have fewer side effects. Additionally, research could be conducted to determine the potential uses of TPSB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Métodos De Síntesis
The synthesis of TPSB involves the reaction of 4-pyridinemethanamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
TPSB has been studied extensively for its potential use in cancer treatment. It has been found to have anti-tumor properties, and studies have shown that it can inhibit the growth of cancer cells in vitro. TPSB has also been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-4-5-15(13(3)12(11)2)20(18,19)17-10-14-6-8-16-9-7-14/h4-9,17H,10H2,1-3H3 |
Clave InChI |
OHTLIWXVZNZOLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
Solubilidad |
34.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


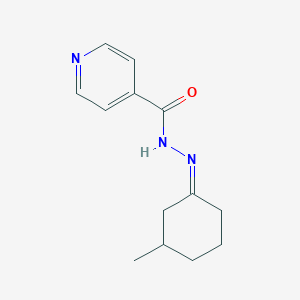
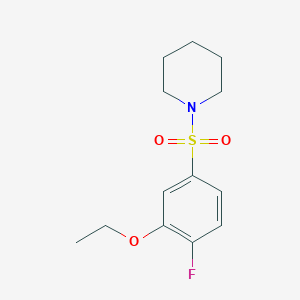
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

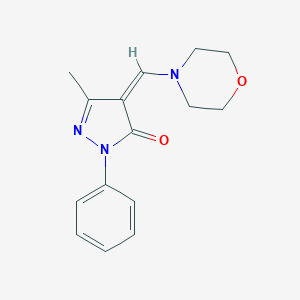
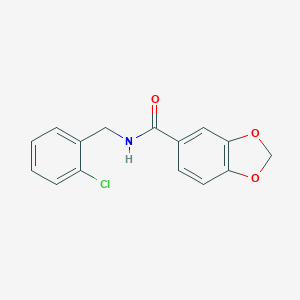

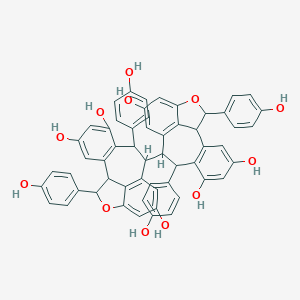

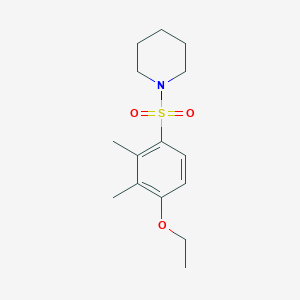
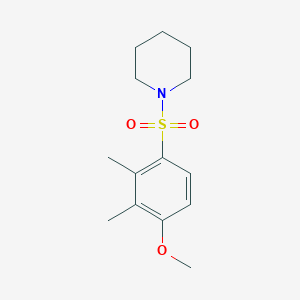
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
